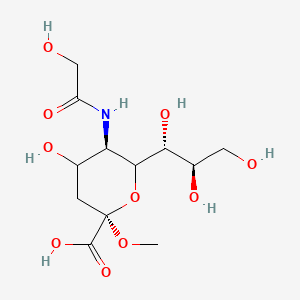
Tert-butyl 4-hydroxy-3,3-diméthylpipéridine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.
Synthesis Analysis
The synthesis of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 3, 3-dimethyl-4-oxopiperidine-1-carboxylate with sodium borohydride in anhydrous methanol under nitrogen . The reaction mixture is stirred at 0°C for 1 hour and then at ambient temperature for 2 hours. The reaction mixture is then concentrated in vacuo and the residue is diluted with ethyl acetate, washed with 1.0 M aqueous hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to provide the title compound as a colorless solid .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has a molecular weight of 229.32 . It is soluble in water . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
“Tert-butyl 4-hydroxy-3,3-diméthylpipéridine-1-carboxylate” est utilisé comme matière de départ dans la synthèse de composés biologiquement actifs . Par exemple, il a été utilisé dans la synthèse du “Tert-butyl-4-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pipéridine-1-carboxylate”, un intermédiaire important dans de nombreux composés biologiquement actifs tels que le crizotinib .
Synthèse de dérivés de l'indole
Ce composé a été utilisé dans la synthèse du “tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(diméthyl)silyl]oxy}-1H-indole-1-carboxylate”, un précurseur potentiel de produits naturels biologiquement actifs comme l'Indiacen A et l'Indiacen B . Ces dérivés de l'indole sont importants en tant qu'échafaudage dans la synthèse de produits naturels biologiquement actifs, y compris ceux isolés des plantes, des bactéries et des champignons .
Recherche sur les antioxydants
“this compound” est structurellement similaire à “3-tert-Butyl-4-hydroxyanisole” (3-BHA), un antioxydant qui peut avoir un effet modulateur sur la carcinogénèse chimique . Par conséquent, il pourrait potentiellement être utilisé dans la recherche sur les antioxydants et dans des études portant sur le métabolisme du 3-BHA .
Tests pharmaceutiques
Bien que cela ne soit pas mentionné directement dans les résultats de la recherche, des composés similaires à “this compound” sont utilisés dans les tests pharmaceutiques . Ils sont adaptés à une utilisation dans plusieurs applications analytiques, notamment, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle de la qualité des aliments et des boissons, et autres exigences d'étalonnage .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUVNRDYLNZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693848 | |
| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143306-65-4 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143306-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

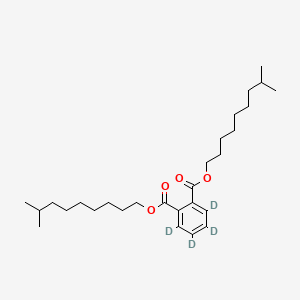
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
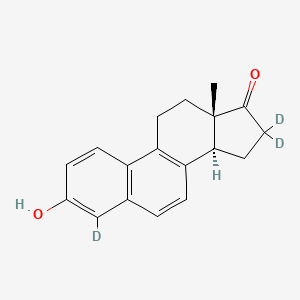



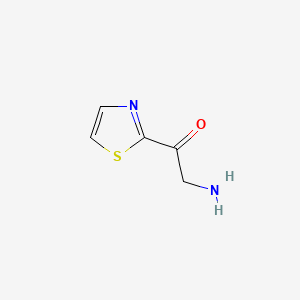

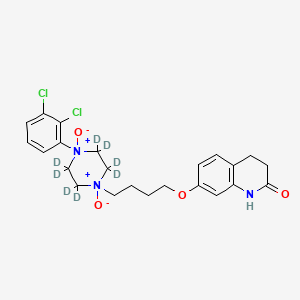
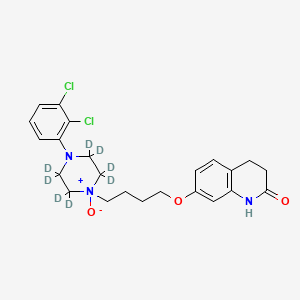
![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
